N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide
Description
The compound N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide (hereafter referred to as the target compound) is a structurally complex acetamide derivative featuring:
- A 3,4-dimethoxyphenyl group attached to the acetamide nitrogen.
- A 1H-imidazole core substituted at positions 2 and 5 with 4-methoxyphenyl and 4-methylphenyl groups, respectively.
- A sulfanyl (-S-) linker bridging the imidazole and acetamide moieties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-17-5-7-18(8-6-17)25-27(30-26(29-25)19-9-12-21(32-2)13-10-19)35-16-24(31)28-20-11-14-22(33-3)23(15-20)34-4/h5-15H,16H2,1-4H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJKUAVCCZAGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Molecular Structure and Properties
- Molecular Formula : C26H25N5O4S
- Molecular Weight : 503.584 g/mol
- IUPAC Name : this compound
The compound features a complex structure with multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The imidazole moiety is known to interact with enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors, altering their signaling pathways.
- Cellular Pathways : It may influence pathways related to inflammation and apoptosis, making it a candidate for anti-inflammatory and anticancer therapies.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A series of substituted imidazole derivatives showed promising activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- In vitro studies demonstrated that derivatives containing the imidazole ring exhibited cytotoxic effects on various cancer cell lines, with selectivity indices indicating lower toxicity to normal cells .
Case Study 1: Anti-Tubercular Activity
A study focused on the design and synthesis of novel imidazole derivatives reported that certain compounds exhibited significant anti-tubercular activity. Among them, one derivative showed an IC90 value of 3.73 μM against Mycobacterium tuberculosis . This highlights the potential of this compound in treating tuberculosis.
Case Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxicity of similar compounds on HEK-293 cells. The results indicated that while the compounds were effective against cancer cells, they exhibited minimal toxicity towards normal human cells, suggesting a favorable therapeutic window .
Data Table
| Biological Activity | IC50 (μM) | IC90 (μM) | Cell Line Tested |
|---|---|---|---|
| Anti-Tubercular | 1.35 - 2.18 | 3.73 - 4.00 | Mycobacterium tuberculosis |
| Cytotoxicity | >40 | N/A | HEK-293 |
Comparison with Similar Compounds
Benzo[d]imidazole Derivatives
Example : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()
- Structural Differences: Core: Benzene-fused imidazole (benzo[d]imidazole) vs. non-fused imidazole in the target compound. Substituents: Propyl group at position 1 and carboxamide at position 5 vs. sulfanyl acetamide linkage in the target compound.
- The absence of a sulfanyl group in this derivative might limit thiol-mediated reactivity compared to the target compound .
Sulfamoyl-linked Isoxazole Derivatives
Example: N-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-[4-(4-methylphenyl)phenoxy]acetamide ()
- Structural Differences :
- Core: Isoxazole (1,2-oxazole) vs. imidazole in the target compound.
- Linker: Sulfamoyl (-SO₂NH-) group vs. sulfanyl (-S-) group.
- Functional Implications :
Simpler Sulfanyl Acetamides
Example: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ()
- Structural Differences: Substituents: 2-aminophenylsulfanyl and 4-methoxyphenyl groups vs. the target compound’s 3,4-dimethoxyphenyl and substituted imidazole.
- Functional Implications :
Triazole-linked Acetamides with Anti-Exudative Activity
Example: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives ()
- Structural Differences :
- Core: 1,2,4-Triazole vs. imidazole.
- Substituents: Furan-2-yl group vs. 4-methylphenyl/methoxyphenyl groups.
- Functional Implications :
Key Comparative Data Table
Research Findings and Implications
- Activity Trends : The target compound’s imidazole core and methoxy/methyl substituents likely enhance its interaction with enzymes or receptors involved in inflammation or microbial pathogenesis, as seen in structurally related compounds .
- Synthetic Challenges : The sulfanyl-acetamide linkage requires precise regioselective synthesis, contrasting with sulfamoyl or carboxamide derivatives in –2 .
- Pharmacokinetic Considerations : Compared to triazole or isoxazole analogs, the imidazole core may improve metabolic stability but reduce aqueous solubility, necessitating formulation optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
